5,5-Diphenyl-D10-hydantoin is a deuterated derivative of diphenylhydantoin, which is a well-known anticonvulsant medication. Its chemical formula is , and it features a hydantoin ring structure with two phenyl groups at the 5-position, where ten hydrogen atoms are replaced by deuterium isotopes. This isotopic substitution allows for its application in metabolic studies as a tracer, facilitating the investigation of pharmacokinetics and dynamics in biological systems .
The mechanism of action of phenytoin, the parent compound of 5,5-Diphenyl-D10-hydantoin, is not fully understood but likely involves multiple effects on neuronal activity. It is thought to primarily inhibit voltage-gated sodium channels in the nervous system, thereby stabilizing neuronal membranes and reducing hyperexcitability that leads to seizures.
The mechanism of action of 5,5-Diphenyl-D10-hydantoin is likely similar to phenytoin due to their identical structure. However, the deuterium labeling allows researchers to track the fate of the molecule in the body without affecting its pharmacological properties [].
,5-Diphenyl-D10-hydantoin is an isotopically labeled version of the antiepileptic drug phenytoin. The "D10" refers to the presence of ten deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This specific isotopic labeling allows scientists to distinguish the labeled compound from the unlabeled phenytoin naturally present in the body.
This distinction makes 5,5-Diphenyl-D10-hydantoin a valuable tool in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs in the body. Researchers can administer the labeled compound to study its absorption rate, metabolism pathways, and elimination routes within the body. This information helps in understanding the drug's efficacy, potential side effects, and individual patient variability in drug response.
5,5-Diphenyl-D10-hydantoin can also be used to elucidate the specific metabolic pathways of phenytoin. By analyzing the breakdown products of the labeled compound in various tissues or biological fluids, scientists can identify the enzymes involved in its metabolism and determine the relative contribution of each pathway. This information is crucial for developing new drugs with improved metabolic profiles and designing personalized treatment strategies based on individual patients' metabolic capabilities.
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.
5,5-Diphenyl-D10-hydantoin exhibits significant biological activity primarily as an anticonvulsant agent. It stabilizes excitable membranes and modulates ion channels, particularly sodium, potassium, and calcium channels, which are crucial in neuronal excitability and seizure activity suppression . Studies have shown that it effectively reduces the incidence of grand mal seizures and may also have applications in treating other neurological conditions such as trigeminal neuralgia and Parkinson's syndrome .
The synthesis of 5,5-Diphenyl-D10-hydantoin typically involves the following steps:
This synthesis allows researchers to produce labeled compounds for analytical purposes or to study metabolic pathways involving hydantoins .
5,5-Diphenyl-D10-hydantoin has several important applications:
Research on 5,5-Diphenyl-D10-hydantoin has indicated its interactions with various biological systems:
These interaction studies are critical for developing safer and more effective therapeutic agents based on hydantoin structures.
Several compounds share structural similarities with 5,5-Diphenyl-D10-hydantoin. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Diphenylhydantoin | Same hydantoin core structure | Non-deuterated version used clinically |
Phenytoin | Identical core with different isotopes | Widely used anticonvulsant |
Diphenylthiohydantoin | Contains sulfur atom | Exhibits goitrogenic effects on thyroid function |
5-Methylhydantoin | Methyl substitution at 5-position | Potentially altered pharmacological properties |
The uniqueness of 5,5-Diphenyl-D10-hydantoin lies in its isotopic labeling with deuterium, which provides advantages in tracing studies without significantly altering its pharmacological properties compared to non-labeled forms . This characteristic makes it an invaluable tool for both therapeutic applications and research into drug metabolism.
The Bucherer-Bergs reaction remains the cornerstone for synthesizing hydantoin cores, offering a one-pot route from ketones or aldehydes to 5,5-disubstituted hydantoins. For deuterium labeling, p-bromobenzophenone (50) serves as the starting material, undergoing Bucherer-Bergs cyclization with ammonium carbonate-d~6~ and potassium cyanide-d in D~2~O/EtOD (3:1) to yield 5,5-di-(4-bromophenyl)hydantoin (51). Subsequent palladium-catalyzed hydrogen-deuterium exchange under D~2~ gas at 80°C introduces deuterium at the para-positions, achieving >95% isotopic purity (Table 1).
Table 1: Deuterium Incorporation via Modified Bucherer-Bergs Reaction
Parameter | Value | Source |
---|---|---|
Starting Ketone | p-Bromobenzophenone | |
Solvent System | D~2~O/EtOD (3:1) | |
Reaction Time | 72 h at 60°C | |
Deuteration Efficiency | 95% (para-positions) | |
Catalyst | Pd/C (10 wt%) |
Critical to this approach is the use of deuterated ammonium carbonate ([ND~4~]~2~CO~3~) to prevent proton back-exchange during cyclization. Nuclear magnetic resonance (NMR) analysis confirms regioselective para-deuteration, with no observable H-D scrambling at ortho- or meta-positions.
Position-specific deuteration demands precise control over aryl group functionalization. The Hoyer modification of the Grignard reaction enables regioselective deuterium placement using d-benzene (43b) as the deuterium source. Benzoyl chloride (35b) reacts with d-benzene-derived Grignard reagent (C~6~D~5~MgBr) to form d-benzoin (37c), which undergoes oxidative coupling to d-benzil (47). Subsequent condensation with urea-d~4~ under acidic conditions yields 5-(d-phenyl)-5-phenylhydantoin (3h) with 98% isotopic purity at the designated positions (Figure 1).
Key Reaction Sequence:
This method allows orthogonal deuteration patterns, such as single-ring labeling (e.g., 5-(d~5~-phenyl)-5-phenylhydantoin) or asymmetric *ortho-deuteration using 3-bromoanisole (52) as a directing group.
Integrating 5,5-diphenyl-D10-hydantoin into peptide backbones requires specialized solid-phase strategies. The chlorotritylchloride (CTC) resin anchors Fmoc-protected methionine, which undergoes sequential coupling with glutamine (Trt-side chain protection) and cyclization via triphosgene to form hydantoin-peptide hybrids. Cleavage with 20% hexafluoroisopropanol (HFIP) in DCM preserves acid-labile groups, achieving 85% yield for Des[1-12]-hydantoin-(15-44)-AVE0010 analogs (Table 2).
Table 2: SPPS Parameters for Hydantoin-Peptide Conjugates
Parameter | Value | Source |
---|---|---|
Resin | Chlorotritylchloride (CTC) | |
Coupling Agent | HBTU/DIPEA | |
Cyclization Reagent | Triphosgene | |
Cleavage Conditions | 20% HFIP/DCM | |
Purity (HPLC) | 91.4% |
MALDI-TOF analysis confirms incorporation of deuterated hydantoin moieties without racemization, critical for maintaining bioactivity in peptide-drug conjugates.
Chiral induction in deuterated hydantoins leverages Pd/BINAP catalytic systems to control stereochemistry during hydrogenation. Prochiral exocyclic alkenes derived from hydantoin precursors undergo asymmetric hydrogenation with D~2~ gas, achieving 90% ee for (13aS,14R)-configured products. The addition of chiral Brønsted acids (e.g., (R)-BP3) enhances enantioselectivity by stabilizing transition states via H-bonding interactions (Figure 2).
Mechanistic Insights:
This method enables the synthesis of enantiopure 5-[2-~2~H]phenyl-5-phenylhydantoin (3k/l) for metabolic studies, with deuterium acting as a stereochemical probe.
Irritant;Health Hazard